molecular formula C21H20N6O2S B2748098 N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-25-8

N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2748098
M. Wt: 420.49
InChI Key: METKYWMIQFWKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging

One application of related compounds is in radioligand imaging for positron emission tomography (PET). Compounds in the same series as N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have been used to synthesize selective ligands for imaging translocator protein (18 kDa) using PET (Dollé et al., 2008).

Heterocyclic Chemistry

The compound is also relevant in the field of heterocyclic chemistry. Research on similar compounds has focused on synthesizing new derivatives for various applications, including medicinal chemistry (Hassneen & Abdallah, 2003).

Antibacterial Agents

Compounds from this chemical series have been explored for their antibacterial properties. Some derivatives have shown potent activity against bacteria like Bacillus subtilis and Escherichia coli (Kumar et al., 2009).

Anti-Inflammatory and Analgesic Agents

Research into related compounds has involved the synthesis of novel derivatives for use as anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase inhibition and their analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Crystal Structure Analysis

The crystal structure of analogs of this compound has been studied, providing insights into molecular interactions and packing in the crystalline state (Repich et al., 2017).

MRSA and VRE Inhibitors

Some derivatives of this compound have been investigated for their potential as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with some showing more potent inhibitory activities than reference antibiotics (Sanad et al., 2021).

Herbicidal Activity

There has been research into using similar compounds as herbicides, with some showing good activity against specific plant species (Yang et al., 2001).

Antimicrobial and Antioxidant Activities

These compounds have also been evaluated for their antimicrobial and antioxidant activities, contributing to their potential in pharmaceutical applications (Gilava et al., 2020).

Safety And Hazards

As for the safety and hazards, it’s important to note that the safety profile of a compound can vary greatly depending on its specific structure and properties. Therefore, without specific information on “N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide”, it’s difficult to provide accurate safety and hazard information.


Future Directions

The future directions in the field of triazole research seem to be focused on synthesizing and studying their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues1. The therapeutic importance of triazole derivatives has been confirmed in the literature1.


Please note that this information is quite general and may not apply directly to the specific compound you’re interested in. For a comprehensive analysis of a specific compound, it’s best to refer to primary literature sources or databases dedicated to chemical information. If you have access to a university library, they often have subscriptions to these types of resources. Alternatively, you could consider reaching out to a professional chemist or a chemical information specialist for assistance.


properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-13-4-9-17(14(2)10-13)24-18(28)11-30-21-19-20(22-12-23-21)27(26-25-19)15-5-7-16(29-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKYWMIQFWKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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